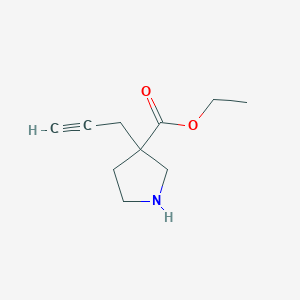
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 2243508-12-3 . It has a molecular weight of 181.23 and is used in various scientific research areas. Its unique properties make it valuable for synthesizing novel pharmaceutical compounds and studying molecular interactions.
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H15NO2/c1-3-5-10 (6-7-11-8-10)9 (12)13-4-2/h1,11H,4-8H2,2H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Organic Synthesis and Catalysis
One area of application for ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is in organic synthesis, particularly in the synthesis of highly functionalized tetrahydropyridines. For instance, the compound acts as a dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its application in ultrasonic synthesis has been demonstrated, where it reacts regioselectively with 1-(propargyl)-pyridinium-3-olate to produce various regioisomers and compounds useful for further chemical investigations (Asmaa Aboelnaga, M. Hagar, S. Soliman, 2016).
Material Science and Catalysis
Another significant application of this compound is in the field of material science and catalysis. For example, it is involved in the synthesis of coordination polymers with potential applications in fluorescence sensing of nitroaromatics. This capability indicates its usefulness in developing luminescent sensors for selective sensing of compounds that are crucial in environmental monitoring and security applications (Anoop K. Gupta, K. Tomar, P. K. Bharadwaj, 2017).
Pharmaceutical Intermediate Synthesis
While excluding drug use and side effects, it's worth noting that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the synthesis of chlorantraniliprole, a potent insecticide, demonstrating its value in the development of agrochemicals (Yeming Ju, 2014).
Antioxidant Activity
Furthermore, compounds derived from this compound have shown promising antioxidant activity. The synthesis and evaluation of such derivatives highlight the potential of this compound in contributing to the development of novel antioxidants, which are crucial for managing oxidative stress-related diseases (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWEZJVXHSZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

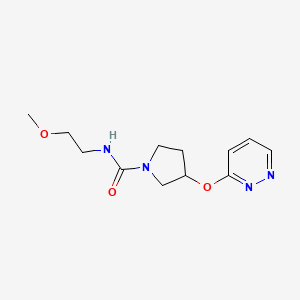
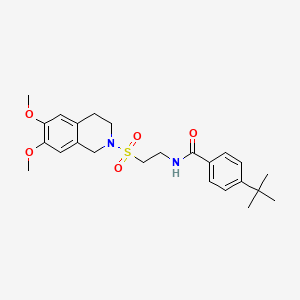
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
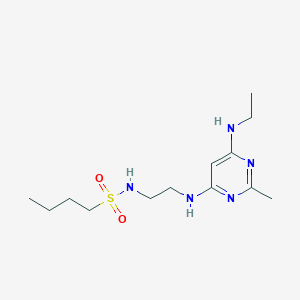
![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)
![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)
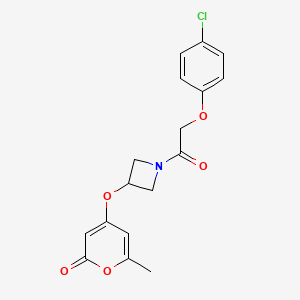
![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)
